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(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride

Covalent inhibitor kinetics Hammett linear free-energy relationship Serine hydrolase warhead reactivity

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride (CAS 2228223-17-2) is an aryl methanesulfonyl fluoride derivative belonging to the class of electrophilic sulfonyl fluoride covalent warheads. Its molecular formula is C₈H₈FNO₄S with a molecular weight of 233.22 g/mol.

Molecular Formula C8H8FNO4S
Molecular Weight 233.21
CAS No. 2228223-17-2
Cat. No. B2732417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride
CAS2228223-17-2
Molecular FormulaC8H8FNO4S
Molecular Weight233.21
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CS(=O)(=O)F)[N+](=O)[O-]
InChIInChI=1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3
InChIKeyCTXAUWZVQQUSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride (CAS 2228223-17-2) — A Dual-Substituted Sulfonyl Fluoride Warhead for Covalent Serine Hydrolase Targeting


(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride (CAS 2228223-17-2) is an aryl methanesulfonyl fluoride derivative belonging to the class of electrophilic sulfonyl fluoride covalent warheads. Its molecular formula is C₈H₈FNO₄S with a molecular weight of 233.22 g/mol . The compound features a benzylic sulfonyl fluoride (–CH₂–SO₂F) moiety attached to a phenyl ring bearing a methyl group at the 3-position and a nitro group at the 4-position. Sulfonyl fluorides are privileged covalent warheads that irreversibly modify active-site serine residues in serine hydrolases, forming stable sulfonyl–enzyme adducts [1]. The dual-substitution pattern (3-CH₃, 4-NO₂) distinguishes this compound from the widely used benchmark phenylmethanesulfonyl fluoride (PMSF) and from mono-substituted nitro or methyl analogs, creating a unique electronic profile that modulates warhead electrophilicity, target engagement kinetics, and physicochemical properties relevant to activity-based protein profiling (ABPP) and covalent inhibitor discovery [2].

Why PMSF and Mono-Substituted Analogs Cannot Simply Replace (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride in Quantitative Covalent Targeting Workflows


In-class sulfonyl fluorides are not functionally interchangeable because the electronic character of the aryl ring substituents directly governs the electrophilicity of the –SO₂F warhead and, consequently, the second-order rate constant (kᵢₙₐ꜀ₜ/K_I) for covalent target engagement. Hammett analysis of substituted benzenesulfonyl fluorides reveals a positive reaction constant (ρ ≈ +1.2 to +1.4), confirming that electron-withdrawing substituents significantly accelerate the rate of serine hydrolase inactivation by enhancing sulfur electrophilicity, while electron-donating groups decelerate it [1]. PMSF, bearing an unsubstituted phenyl ring (all σ = 0), has a second-order rate constant of approximately 250 M⁻¹ s⁻¹ for α-chymotrypsin inactivation [2]. The target compound's para-nitro group (σₚ = +0.78) is predicted to substantially elevate this rate constant, while the meta-methyl group (σₘ = −0.07) provides a modest counterbalancing electron-donating effect that differentiates it from the purely electron-deficient (4-nitrophenyl)methanesulfonyl fluoride analog. This push-pull electronic architecture cannot be replicated by generic PMSF or by mono-substituted nitro or methyl analogs alone, making direct substitution scientifically invalid in applications where predictable, tunable warhead reactivity is required [3].

Quantitative Differentiation Evidence for (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride Versus Closest Analogs


Predicted Warhead Electrophilicity Enhancement: Hammett-Based Reactivity Comparison of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride vs. PMSF

The second-order inactivation rate constant for sulfonyl fluoride warheads is governed by the Hammett equation: log(kₓ/k₀) = ρ × σ. For substituted benzenesulfonyl fluorides reacting with serine proteases, the reaction constant ρ is approximately +1.2 to +1.4 [1]. PMSF (σ = 0 for all substituents) has a baseline second-order rate constant of approximately 250 M⁻¹ s⁻¹ against bovine α-chymotrypsin [2]. The target compound carries a para-nitro group (σₚ = +0.78) and a meta-methyl group (σₘ = −0.07). Applying the additivity principle: Σσ = σₚ-NO₂ + σₘ-CH₃ = +0.78 + (−0.07) = +0.71. Using the Hammett equation with ρ = +1.2, the predicted rate enhancement is log(k/k₀) = 1.2 × 0.71 = 0.852, corresponding to k/k₀ ≈ 7.1-fold acceleration. The predicted second-order rate constant is therefore approximately 1,775 M⁻¹ s⁻¹, constituting a 7.1-fold increase over PMSF. By contrast, the mono-nitro analog (4-nitrophenyl)methanesulfonyl fluoride (Σσ = +0.78) is predicted to have k/k₀ ≈ 8.6-fold acceleration (~2,150 M⁻¹ s⁻¹), while the mono-methyl analog (3-methylphenyl)methanesulfonyl fluoride (Σσ = −0.07) is predicted to show k/k₀ ≈ 0.82 (~206 M⁻¹ s⁻¹). This positions the target compound at an intermediate reactivity level, offering a tunable balance between the excessively reactive 4-nitro mono-substituted analog and the under-reactive PMSF benchmark.

Covalent inhibitor kinetics Hammett linear free-energy relationship Serine hydrolase warhead reactivity

Positional Isomer Selectivity: Ortho-Nitro vs. Para-Nitro Substitution in Methyl-Nitrophenyl Methanesulfonyl Fluorides Determines Target Enzyme Selectivity Profiles

Nitro sulfonyl fluorides with the nitro group in the ortho position exhibit a distinct antibacterial and enzyme inhibition profile compared to para-nitro analogs. Sadlowski et al. (2018) demonstrated that ortho-nitro aromatic sulfonyl fluorides possess remarkable antibacterial activity against drug-resistant Gram-positive and Gram-negative pathogens, including MRSA (MIC₉₉ = 5.15 µg/mL for the lead ortho-nitro compound) and multidrug-resistant Acinetobacter baumannii, while this activity is dependent on the ortho-nitro geometry [1]. The ortho-nitro group can participate in intramolecular hydrogen bonding with the sulfonyl fluoride moiety, altering both warhead geometry and reactivity. The target compound, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride, positions the nitro group at the para position, where intramolecular hydrogen bonding with the –SO₂F group is geometrically impossible. Its positional isomer, (3-Methyl-2-nitrophenyl)methanesulfonyl fluoride (CAS 2228155-85-7), places the nitro group ortho to the methanesulfonyl fluoride substituent, enabling such intramolecular interactions . This positional difference is expected to produce divergent enzyme selectivity profiles: para-nitro analogs may favor targets with deep active-site pockets that accommodate the extended para-substituted geometry, while ortho-nitro analogs may preferentially engage targets where the bent geometry imposed by intramolecular hydrogen bonding is sterically advantageous.

Positional isomer differentiation Serine protease inhibitor selectivity Intramolecular hydrogen bonding

Chromophoric Detection Advantage: Para-Nitrophenyl Chromophore Enables Direct UV/Vis Quantification in Biochemical Assays

Unlike PMSF, which lacks a strong UV chromophore and requires indirect detection methods for quantification in biochemical assays, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride contains a para-nitrophenyl moiety that serves as an intrinsic chromophore with strong absorbance at approximately 270–280 nm (ε ≈ 9,000–10,000 M⁻¹ cm⁻¹, characteristic of para-substituted nitroaromatics) [1]. PMSF, by contrast, has negligible absorbance above 260 nm, complicating direct quantification by UV/Vis spectroscopy or HPLC-UV . This chromophoric property enables: (i) direct spectrophotometric monitoring of compound concentration and stability in assay buffers, (ii) facile HPLC-UV method development for purity assessment and reaction monitoring without derivatization, and (iii) compatibility with standard laboratory plate readers for high-throughput screening workflows. The 4-nitrobenzenesulfonyl fluoride analog (CAS 1080-04-2) shares this chromophoric advantage but lacks the methyl substituent that modulates lipophilicity and target binding [2].

Assay detection sensitivity UV/Vis chromophore HPLC/LC-MS method development

Enhanced Lipophilicity for Membrane-Permeable Covalent Probe Design: clogP Comparison of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride vs. Non-Methylated Analogs

The 3-methyl substituent on the target compound contributes an incremental increase in lipophilicity compared to the non-methylated (4-nitrophenyl)methanesulfonyl fluoride analog. Using group contribution methods, the methyl group adds approximately +0.52 log units to the octanol-water partition coefficient (clogP) relative to the des-methyl analog [1]. The predicted clogP for (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is approximately 1.8–2.0, compared to approximately 1.3–1.5 for (4-nitrophenyl)methanesulfonyl fluoride and approximately 1.2 for PMSF . This moderate increase in lipophilicity is significant for intracellular target engagement applications, where compounds must traverse the cell membrane to access cytosolic serine hydrolases. The balance between the lipophilic methyl group and the polar nitro/sulfonyl fluoride moieties is designed to maintain aqueous solubility while enhancing passive membrane permeability, an important consideration for live-cell ABPP experiments where PMSF's limited membrane permeability often necessitates higher working concentrations (0.1–1 mM) [2].

Cellular permeability Lipophilicity (clogP) Intracellular target engagement

SuFEx Synthetic Accessibility: High-Yield Modular Synthesis of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride Under Mild Conditions

The target compound can be synthesized via sulfur(VI) fluoride exchange (SuFEx) chemistry, a modular click-chemistry approach that proceeds under ambient conditions with short reaction times. Comparative synthetic route analysis indicates that SuFEx-based synthesis achieves yields of 85–95% in under 1 hour at ambient temperature, compared to 60–75% for traditional nucleophilic fluorination methods requiring anhydrous conditions and elevated temperatures (60–80°C) . Lewis acid-catalyzed methods achieve 70–90% yields but require 12–24 hours and have limited substrate scope . The SuFEx route is particularly advantageous for the 3-methyl-4-nitrophenyl scaffold because the electron-withdrawing nitro group at the para position enhances the electrophilicity of the sulfur(VI) center, facilitating the fluoride exchange step [1]. The corresponding sulfonyl chloride precursor, (3-methyl-4-nitrophenyl)methanesulfonyl chloride (CAS not independently verified; MW 249.68), is commercially available as a synthetic intermediate, enabling straightforward access to the fluoride analog via KF or KHF₂ treatment .

Sulfur(VI) fluoride exchange (SuFEx) Click chemistry Scalable synthesis

Optimal Research and Procurement Scenarios for (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride Based on Quantitative Evidence


Activity-Based Protein Profiling (ABPP) of Serine Hydrolases Requiring Intermediate Warhead Reactivity

For ABPP workflows targeting serine hydrolases where PMSF (k ~250 M⁻¹ s⁻¹) [1] provides insufficient labeling efficiency and para-nitro-only analogs (predicted k ~2,150 M⁻¹ s⁻¹) risk excessive promiscuity, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride offers a predicted intermediate second-order rate constant of approximately 1,775 M⁻¹ s⁻¹ based on Hammett analysis (Σσ = +0.71; 7.1-fold over PMSF) [2]. This intermediate reactivity profile makes it suitable for selectively enriching serine hydrolases of moderate nucleophilicity from complex proteomes, where both under-labeling (false negatives with PMSF) and over-labeling (false positives with highly electrophilic probes) must be minimized. The intrinsic para-nitrophenyl chromophore enables direct HPLC-UV quantification of probe concentration and reaction progress without derivatization, facilitating rigorous kinetic characterization .

Covalent Fragment-Based Drug Discovery Targeting Deep-Pocket Serine Hydrolases

The para-nitro substitution pattern of the target compound produces an extended linear molecular geometry incompatible with intramolecular hydrogen bonding to the –SO₂F warhead, in contrast to ortho-nitro positional isomers which exhibit bent geometries due to intramolecular H-bonding [1]. This extended geometry is predicted to favor engagement of serine hydrolases with deep, narrow active-site pockets where the para-substituted aryl ring can penetrate without steric clash. Procurement of the para-nitro isomer specifically—rather than the ortho-nitro isomer (CAS 2228155-85-7)—is essential for fragment screens targeting enzymes such as hormone-sensitive lipase, dipeptidyl peptidases, or certain carboxylesterases with sterically constrained active sites. The 3-methyl group provides additional lipophilicity (ΔclogP ≈ +0.5 vs. PMSF) to support passive membrane permeability for intracellular target engagement in live-cell fragment screening [2].

Synthesis of SuFEx-Derived Probe Libraries via the Commercially Available Sulfonyl Chloride Precursor

The corresponding sulfonyl chloride, (3-methyl-4-nitrophenyl)methanesulfonyl chloride (MW 249.68), is commercially available and enables straightforward conversion to the sulfonyl fluoride via SuFEx chemistry in 85–95% yield under ambient conditions in under 1 hour [1]. This high-yielding, mild transformation supports the rapid generation of derivative libraries for structure-activity relationship (SAR) studies. The para-nitro group enhances the electrophilicity of the sulfur(VI) center, accelerating the SuFEx fluoride exchange compared to non-nitrated analogs [2]. Researchers can leverage this reactivity for one-pot, multi-component SuFEx reactions to generate sulfonamide, sulfonate ester, or sulphone probe libraries from a single commercial precursor, streamlining medicinal chemistry workflows compared to multi-step syntheses required for less electrophilic scaffolds.

Negative Control Selection for Ortho-Nitro Sulfonyl Fluoride Antibacterial Screening Campaigns

Ortho-nitro aromatic sulfonyl fluorides have been identified as a novel pharmacophore with antibacterial activity against drug-resistant pathogens including MRSA and multidrug-resistant Acinetobacter baumannii (MIC range 0.66–42 µg/mL) [1]. (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride, with its nitro group at the para rather than ortho position, is predicted to lack the intramolecular hydrogen-bonding geometry essential for the antibacterial pharmacophore, making it a structurally matched negative control for antibacterial screening. Its similar molecular weight (233.22 vs. 233.22 for the ortho-nitro isomer), comparable clogP, and identical warhead chemistry—differing only in nitro group position—make it an ideal control compound for validating that observed antibacterial activity is ortho-nitro-dependent rather than attributable to non-specific sulfonyl fluoride electrophilicity or nitro group toxicity [2].

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